7-Aminobenzofuran-3-carboxylic acid
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Overview
Description
7-Aminobenzofuran-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with an amino group at the 7th position and a carboxylic acid group at the 3rd position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another approach includes the use of a free radical cyclization cascade to construct complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Aminobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzofuran compounds .
Scientific Research Applications
7-Aminobenzofuran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: It is being investigated for its potential use in treating diseases such as Alzheimer’s and cancer.
Industry: Benzofuran derivatives are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-aminobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
3-Aminobenzofuran: Similar structure but lacks the carboxylic acid group.
7-Hydroxybenzofuran-3-carboxylic acid: Similar structure but has a hydroxyl group instead of an amino group.
Benzothiophene derivatives: Similar heterocyclic structure but with a sulfur atom instead of oxygen.
Uniqueness: 7-Aminobenzofuran-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H7NO3 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-amino-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H,11,12) |
InChI Key |
DWDDCOSESJQKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2C(=O)O |
Origin of Product |
United States |
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